molecular formula C5H14ClNS B14858828 2-(Dimethylamino)-1-propanethiol hydrochloride

2-(Dimethylamino)-1-propanethiol hydrochloride

Cat. No.: B14858828
M. Wt: 155.69 g/mol
InChI Key: NWHNILJCVHMIPT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Dimethylamino)-1-propanethiol hydrochloride is an organic compound that features a dimethylamino group attached to a propanethiol backbone, with a hydrochloride salt form

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Dimethylamino)-1-propanethiol hydrochloride typically involves the reaction of 2-chloropropanethiol with dimethylamine. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the substitution reaction. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature and pH, to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(Dimethylamino)-1-propanethiol hydrochloride undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The compound can be reduced to form the corresponding thiol.

    Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Reactions often involve alkyl halides or acyl chlorides under basic conditions.

Major Products Formed

    Oxidation: Disulfides or sulfonic acids.

    Reduction: The corresponding thiol.

    Substitution: Various substituted derivatives depending on the reactants used.

Scientific Research Applications

2-(Dimethylamino)-1-propanethiol hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its reactive thiol group.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of polymers and other materials with specific functional properties.

Mechanism of Action

The mechanism of action of 2-(Dimethylamino)-1-propanethiol hydrochloride involves its interaction with various molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the thiol group can form covalent bonds with nucleophilic sites on proteins and other biomolecules. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-Dimethylaminoethyl chloride hydrochloride
  • Dimethylamine hydrochloride
  • 2-(Dimethylamino)ethanol

Uniqueness

2-(Dimethylamino)-1-propanethiol hydrochloride is unique due to the presence of both a dimethylamino group and a thiol group, which confer distinct chemical reactivity and biological activity. This combination of functional groups is not commonly found in other similar compounds, making it a valuable tool in both research and industrial applications.

Properties

Molecular Formula

C5H14ClNS

Molecular Weight

155.69 g/mol

IUPAC Name

2-(dimethylamino)propane-1-thiol;hydrochloride

InChI

InChI=1S/C5H13NS.ClH/c1-5(4-7)6(2)3;/h5,7H,4H2,1-3H3;1H

InChI Key

NWHNILJCVHMIPT-UHFFFAOYSA-N

Canonical SMILES

CC(CS)N(C)C.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.